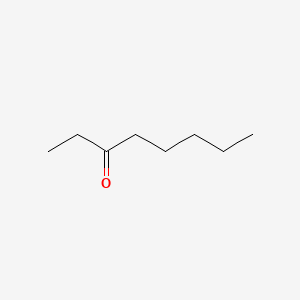

Oct-4-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-oct-4-en-2-one |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+ |

InChI Key |

OMKNAWLMVVVCLD-AATRIKPKSA-N |

Isomeric SMILES |

CCC/C=C/CC(=O)C |

Canonical SMILES |

CCCC=CCC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

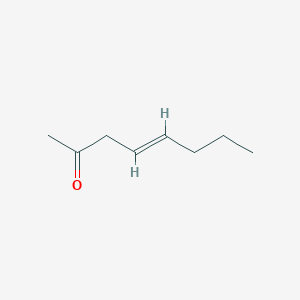

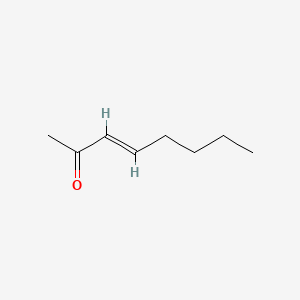

An In-depth Technical Guide to (4Z)-4-octen-2-one: Synthesis and Physical Properties

This technical guide provides a detailed overview of the synthesis and physical properties of (4Z)-4-octen-2-one, a β,γ-unsaturated ketone. Due to the limited availability of experimental data for this specific isomer, this guide outlines a plausible synthetic route based on established chemical principles and provides estimated physical and spectroscopic properties based on analogous compounds.

Synthesis of (4Z)-4-octen-2-one

The most reliable method for the stereoselective synthesis of a (Z)-alkene is the Wittig reaction using a non-stabilized ylide.[1][2] This approach offers high Z-selectivity and is a standard procedure in organic synthesis.[3][4] The proposed synthesis of (4Z)-4-octen-2-one involves the reaction of a propyl-substituted phosphorus ylide with 1-acetoxyacetone, followed by removal of the acetyl protecting group and tautomerization. A more direct approach involves the Wittig reaction between propanal and the appropriate phosphorane.

Proposed Synthetic Pathway: Wittig Reaction

The key transformation is the coupling of a three-carbon aldehyde component with a five-carbon ylide component. The Z-selectivity is achieved by using a non-stabilized ylide under salt-free conditions.[5]

The overall reaction is as follows:

Propanal + (2-oxopropyl)triphenylphosphorane → (4Z)-4-octen-2-one + Triphenylphosphine oxide

Experimental Protocol

This protocol is a representative example based on standard Wittig reaction procedures.[6]

Materials and Reagents:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3-Oxobutanal (or a protected precursor)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add propyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve 3-oxobutanal (1 equivalent) in anhydrous THF.

-

Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the ylide solution to the aldehyde solution via cannula.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield (4Z)-4-octen-2-one.

-

Physical and Spectroscopic Properties

| Property | Estimated Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~160-170 °C (estimated) |

| Density | ~0.85-0.88 g/mL (estimated) |

| Refractive Index | ~1.44-1.46 (estimated) |

| ¹H NMR (CDCl₃, est.) | δ 5.3-5.6 (m, 2H, CH =CH ), 3.1 (d, 2H, C=C-CH ₂), 2.1 (s, 3H, CH ₃-C=O), 2.0 (q, 2H, CH ₂-CH=), 0.9 (t, 3H, CH ₃-CH₂) |

| ¹³C NMR (CDCl₃, est.) | δ ~208 (C=O), ~128-132 (olefinic C), ~45 (allylic CH₂), ~29 (CH₃-C=O), ~21 (CH₂), ~14 (CH₃) |

| IR (neat, est.) | ~1715-1720 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~3010 cm⁻¹ (=C-H stretch) |

Note on Spectroscopic Data: The estimated NMR chemical shifts are based on typical values for β,γ-unsaturated ketones.[9][10][11] The IR carbonyl stretching frequency is expected to be in the typical range for an unconjugated ketone.[12]

Diagrams and Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed Wittig synthesis of (4Z)-4-octen-2-one.

Caption: Wittig synthesis of (4Z)-4-octen-2-one.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Cyclooctanone | C8H14O | CID 10403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. mdpi.com [mdpi.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Chemical and Physical Properties of Oct-4-en-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties of Oct-4-en-2-one, a compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental methodologies, and presents logical workflows for identification.

Chemical Identification and Nomenclature

This compound is an organic compound classified as an enone, containing both a ketone functional group and a carbon-carbon double bond. It is important to distinguish between the different isomers of octenone, as the position of the double bond and the ketone group significantly influences the compound's properties. The most commonly cited isomer in the literature is trans-2-Octen-4-one. For clarity, this guide will address both this compound and its more frequently referenced isomer, 2-Octen-4-one.

Table 1: Chemical Identification of Octenone Isomers

| Property | This compound | 2-Octen-4-one |

| IUPAC Name | This compound[1] | (E)-oct-2-en-4-one[2] |

| Synonyms | 4-OCTEN-2-ONE[1] | Propenyl butyl ketone, Butyl propenyl ketone, trans-2-Octen-4-one[2] |

| CAS Number | 33665-27-9[1] | 4643-27-0[2] |

| Molecular Formula | C₈H₁₄O[1] | C₈H₁₄O[2] |

| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2] |

| InChI | InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3[1] | InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+[2] |

| SMILES | CCCC=CCC(=O)C[1] | CCCCC(=O)/C=C/C[2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development. The following tables summarize the available data for both isomers.

Table 2: Physical Properties of Octenone Isomers

| Property | This compound | 2-Octen-4-one |

| Appearance | Not Available | Colourless liquid; fruity floral odour[2][3] |

| Boiling Point | Not Available | 179.00 to 180.00 °C @ 760.00 mm Hg, 65°C @ 15 mmHg[4][5] |

| Melting Point | Not Available | Not available |

| Density | Not Available | 0.835-0.842 g/cm³[2], 0.850 g/cm³[5] |

| Refractive Index | Not Available | 1.440-1.446[2], 1.4450[5] |

| Flash Point | Not Available | 58°C (136°F)[4][6] |

| Water Solubility | 1843 mg/L @ 25 °C (estimated)[7] | 1045 mg/L @ 25 °C (estimated), Insoluble in water[2][3] |

| LogP | 1.9 (Computed)[1] | 2.157 (estimated) |

Table 3: Computed Properties of Octenone Isomers from PubChem

| Property | This compound | 2-Octen-4-one |

| XLogP3-AA | 1.9[1] | 2.1[2] |

| Hydrogen Bond Donor Count | 0[1] | 0[2] |

| Hydrogen Bond Acceptor Count | 1[1] | 1[2] |

| Rotatable Bond Count | 4[1] | 4[3] |

| Exact Mass | 126.104465066 Da[1] | 126.104465066 Da[2] |

| Monoisotopic Mass | 126.104465066 Da[1] | 126.104465066 Da[2] |

| Topological Polar Surface Area | 17.1 Ų[1] | 17.1 Ų[2] |

| Heavy Atom Count | 9[1] | 9[3] |

| Complexity | 103[1] | 103[3] |

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small sample sizes, a micro-boiling point apparatus can be used. The boiling point is pressure-dependent and should be reported with the corresponding pressure.

3.2. Determination of Density

A pycnometer or a digital density meter can be used to determine the density of the liquid. The mass of a known volume of the substance is measured at a specific temperature. The density is then calculated by dividing the mass by the volume.

3.3. Determination of Refractive Index

The refractive index can be measured using a refractometer. A drop of the sample is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

3.4. Determination of Solubility

The solubility in water can be determined by adding a known amount of the compound to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the aqueous phase is then measured using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of an unknown sample suspected to be this compound.

Safety and Handling

2-Octen-4-one is classified as a flammable liquid and can cause skin and serious eye irritation.[6] When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[8]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Keep container tightly closed.[6]

-

Wash skin thoroughly after handling.[6]

-

Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound and its isomer, 2-Octen-4-one. The provided data, presented in a structured format, serves as a valuable resource for researchers and professionals. The outlined experimental methodologies and the logical workflow for identification offer practical guidance for laboratory work involving this compound. As with any chemical, proper safety precautions are paramount during handling and use.

References

- 1. This compound | C8H14O | CID 53435807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Octen-4-one | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Octen-4-one, 97% | Fisher Scientific [fishersci.ca]

- 5. 4643-27-0 CAS MSDS (2-OCTEN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. synerzine.com [synerzine.com]

- 7. 4-octen-2-one, 33665-27-9 [thegoodscentscompany.com]

- 8. Oct-2-en-4-one | 4643-27-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to Oct-4-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-4-en-2-one, with the IUPAC name This compound , is an organic compound classified as an α,β-unsaturated ketone.[1] Its chemical structure consists of an eight-carbon chain with a ketone functional group at the second position and a carbon-carbon double bond between the fourth and fifth positions. This arrangement of functional groups makes it a reactive molecule with potential applications in organic synthesis and as a biologically active compound. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential applications of this compound, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C8H14O.[1] A summary of its key chemical and physical properties is presented in Table 1. The presence of both a carbonyl group and a carbon-carbon double bond in conjugation influences its reactivity, making it susceptible to both nucleophilic addition at the carbonyl carbon and conjugate addition at the β-carbon.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 33665-27-9 | [1] |

| Molecular Formula | C8H14O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (for isomer) | [2] |

| Boiling Point | 65 °C at 15 mmHg (for isomer) | [3] |

| Density | 0.850 g/mL (for isomer) | [3] |

Note: Some physical properties are for the isomer (E)-oct-2-en-4-one due to limited data for this compound.

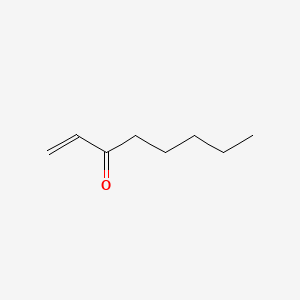

Synthesis of this compound

A potential synthesis for the (Z)-isomer of this compound has been reported in Tetrahedron Letters.[4] Although the full experimental details were not retrieved, a general workflow for such a synthesis is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound via aldol condensation.

Experimental Protocol (Hypothetical)

Materials:

-

Butanal

-

Acetone

-

Sodium hydroxide (B78521) (NaOH) or other suitable base/acid catalyst

-

Ethanol (B145695) or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Hydrochloric acid (HCl) for neutralization

Procedure:

-

Aldol Addition: A solution of butanal in ethanol is slowly added to a stirred solution of acetone and a catalytic amount of sodium hydroxide in ethanol at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: The reaction mixture is neutralized with dilute hydrochloric acid. The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ketone, 4-hydroxyoctan-2-one.

-

Dehydration: The crude 4-hydroxyoctan-2-one is heated, possibly with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base, to effect dehydration.

-

Purification: The resulting this compound is purified by fractional distillation under reduced pressure.

Spectral Data

Detailed experimental NMR data for this compound is not available in the public domain. However, based on the structure and data for similar compounds, a predicted 1H and 13C NMR spectrum can be outlined. For its isomer, (E)-oct-2-en-4-one, some spectral data is available.[5]

Table 2: Predicted 1H NMR Chemical Shifts for (E)-Oct-4-en-2-one

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CH3-C=O) | ~2.1 | s | - |

| H3 (-CH2-C=O) | ~3.1 | d | ~6 |

| H4 (=CH-) | ~6.8 | dt | ~15, ~7 |

| H5 (=CH-) | ~6.1 | dt | ~15, ~1.5 |

| H6 (-CH2-) | ~2.2 | q | ~7 |

| H7 (-CH2-) | ~1.5 | sextet | ~7 |

| H8 (CH3-) | ~0.9 | t | ~7 |

Table 3: Predicted 13C NMR Chemical Shifts for (E)-Oct-4-en-2-one

| Carbon | Chemical Shift (ppm) |

| C1 (CH3-C=O) | ~27 |

| C2 (C=O) | ~198 |

| C3 (-CH2-C=O) | ~40 |

| C4 (=CH-) | ~148 |

| C5 (=CH-) | ~130 |

| C6 (-CH2-) | ~35 |

| C7 (-CH2-) | ~22 |

| C8 (CH3-) | ~14 |

Note: These are predicted values and may differ from experimental data.

Reactions of this compound

As an α,β-unsaturated ketone, this compound can undergo a variety of chemical reactions, making it a potentially useful intermediate in organic synthesis.

Caption: Key reaction types of this compound.

Applications in Drug Development and Biological Activity

The α,β-unsaturated ketone moiety is a structural alert in medicinal chemistry due to its potential to act as a Michael acceptor. This reactivity can lead to covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can be a mechanism for both therapeutic efficacy and toxicity.

While specific studies on the pharmacological applications of this compound are scarce, the broader class of α,β-unsaturated carbonyl compounds has been investigated for various biological activities. They have been explored as cytotoxic agents that can affect mitochondrial function, potentially offering a pathway for developing anti-cancer drugs.[1][6] The cytotoxic effects are often attributed to the formation of Michael-type adducts with cellular thiols, which can disrupt cellular processes and induce apoptosis.[6]

Furthermore, some natural and synthetic α,β-unsaturated carbonyl compounds have shown immunosuppressive and anti-inflammatory effects.[7]

Potential Signaling Pathway Involvement

The reactivity of α,β-unsaturated ketones as Michael acceptors suggests a potential mechanism of action involving the covalent modification of key signaling proteins. One such pathway that is often targeted by electrophilic compounds is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response. Covalent modification of cysteine residues in Keap1 can lead to the activation of Nrf2 and the upregulation of cytoprotective genes. Another potential target is the NF-κB signaling pathway, where covalent modification of components like IKK or NF-κB itself can inhibit the pro-inflammatory response.

Caption: Potential interaction of this compound with cellular signaling pathways.

Flavor and Fragrance Applications

Beyond its potential in medicinal chemistry, this compound and its isomers are used in the flavor and fragrance industry. This compound is reported to have a black tea aroma.[8] Its isomer, 2-octen-4-one, is described as having a yeasty, fruity, and mushroom-like odor and is used in flavors for confectionery, dairy products, and beverages.[2][9]

Safety and Toxicology

Safety data for this compound is limited. However, for its isomer, 2-octen-4-one, safety data sheets indicate that it is a flammable liquid and can cause skin and serious eye irritation.[1][6] As an α,β-unsaturated ketone, it should be handled with appropriate personal protective equipment in a well-ventilated area. Due to the reactive nature of the α,β-unsaturated carbonyl moiety, there is a potential for skin sensitization.

Conclusion

This compound is a molecule of interest due to its reactive α,β-unsaturated ketone functionality. While its primary current application appears to be in the flavor industry, its chemical properties suggest potential for use as a building block in organic synthesis. The biological activity associated with the α,β-unsaturated carbonyl group, particularly as a Michael acceptor, indicates a potential for this compound and its derivatives in the field of drug discovery, for example, as cytotoxic or anti-inflammatory agents. Further research is needed to fully elucidate its synthetic accessibility, detailed spectral properties, and specific biological activities to unlock its full potential for researchers and drug development professionals.

References

- 1. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Octen-4-one | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. hmdb.ca [hmdb.ca]

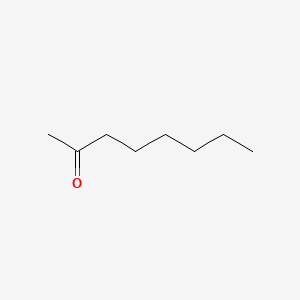

Technical Guide: Physicochemical Properties and Synthetic Insights of Oct-4-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Oct-4-en-2-one, a carbonyl compound of interest in various chemical research domains. The document outlines its molecular formula, weight, and provides a representative synthetic protocol for a closely related isomer, illustrating a common experimental workflow.

Physicochemical Data

The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 33665-27-9 |

Data sourced from PubChem compound summary for CID 53435807.[1]

Experimental Protocols: A Representative Synthetic Workflow

While specific protocols for the direct synthesis of this compound can vary, a common method for the preparation of related unsaturated ketones involves the reduction of a similar precursor. The following protocol details the synthesis of (E)-oct-2-en-4-ol from (E)-oct-2-en-4-one, which serves as a relevant example of the chemical transformations these compounds can undergo.

Synthesis of (E)-oct-2-en-4-ol from (E)-oct-2-en-4-one

Materials:

-

(E)-Oct-2-en-4-one (10.0 g, 79.2 mmol)

-

Lithium aluminium hydride (LiAlH₄) (1.8 g, 47.4 mmol)

-

Tetrahydrofuran (THF), anhydrous (100 mL total)

-

Water, deionized

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

-

A dispersion of LiAlH₄ in 50 mL of THF is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0-5°C using an ice bath.

-

A solution of (E)-Oct-2-en-4-one in 50 mL of THF is added dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the reaction temperature is maintained below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then cooled back to 0°C, and water (1.8 g) is added cautiously to quench the excess LiAlH₄, keeping the temperature below 7°C.

-

Subsequently, a 10% aqueous NaOH solution (1.8 g) and additional water (5.4 g) are added.

-

The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate forms.

-

Anhydrous sodium sulfate is added to the mixture to remove any remaining water.

-

The solid precipitate is removed by filtration.

-

The THF is removed from the filtrate under reduced pressure to yield the product, (E)-oct-2-en-4-ol.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the representative synthesis described above, from initial reaction setup to final product isolation.

Caption: A flowchart of the key steps in the synthesis of (E)-oct-2-en-4-ol.

References

The Natural Occurrence of Unsaturated Octenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated octenones are a class of eight-carbon (C8) volatile organic compounds (VOCs) that are widespread in nature. These molecules are significant contributors to the characteristic aromas of many fungi, plants, and foods. Beyond their sensory properties, they are involved in a range of biological activities, including chemical signaling and defense mechanisms, making them a subject of growing interest in ecological chemistry and drug development. This technical guide provides an in-depth overview of the natural occurrence of unsaturated octenones, their biosynthesis, and the key experimental protocols used for their study.

Introduction to Unsaturated Octenones

Unsaturated octenones are oxylipins, which are oxidized fatty acid derivatives. The most commonly encountered and well-studied member of this class is 1-octen-3-one , known for its potent mushroom-like and metallic aroma. Other naturally occurring isomers include (E)-2-octenal , 3-octen-2-one , and 2-octen-4-one , each with distinct sensory characteristics and biological roles. These C8 volatiles are typically products of the enzymatic breakdown of polyunsaturated fatty acids, primarily linoleic and linolenic acids. Their presence has been documented across various biological kingdoms, from fungi and plants to animals.

Natural Occurrence and Quantitative Data

Unsaturated octenones are found in a diverse array of natural sources. The following tables summarize the quantitative data available in the literature for key octenones in fungi and plants.

Occurrence in Fungi

Fungi, particularly edible mushrooms, are a rich source of C8 volatiles, which are major contributors to their characteristic aroma profiles. 1-Octen-3-ol (B46169), the alcohol corresponding to 1-octen-3-one, is often the most abundant C8 volatile in mushrooms.[1][2]

| Unsaturated Octenone | Fungal Species | Concentration | Analytical Method | Reference(s) |

| 1-Octen-3-one | Agaricus bisporus (Button Mushroom) | Present, high OAV | GC-MS | [3] |

| 3-Octanone | Agaricus bisporus (Button Mushroom) | 3.09% of total volatiles | GC-MS | [4] |

| 3-Octanone | Agaricus bisporus (Button Mushroom) | Present | GC-MS | [5] |

| 1-Octen-3-one | Boletus edulis (Porcini) | High OAV | GC-MS | [3] |

| 1-Octen-3-one | Fungi (General) | Odor threshold: 0.03–1.12 µg/m³ | Sensory analysis | [6] |

*OAV (Odor Activity Value) indicates a significant contribution to the aroma profile, though precise concentration in µg/g was not specified in the cited source. **3-Octanone is a saturated ketone but is a key C8 volatile often found alongside unsaturated octenones.

Occurrence in Plants

In plants, unsaturated octenones are part of the complex blend of volatile organic compounds emitted from leaves, flowers, and fruits. These compounds play roles in plant defense, communication, and attracting pollinators.[7]

| Unsaturated Octenone | Plant Species/Source | Concentration/Presence | Analytical Method | Reference(s) |

| (E)-2-Octenal | Various plant essential oils | Component of essential oils | Not specified | [8] |

| (E)-2-Octenal | Citrus fruit | MIC***: 0.25 mL L⁻¹ against P. italicum | In vitro assay | [9] |

| 3-Octen-2-one | Roasted filberts, asparagus, potato | Reported as present | Not specified | [10] |

| 3-Octen-2-one | Mushroom, coriander seed, rice bran | Reported as present | Not specified | [10] |

| 1-Octen-3-one | Cranberry, melon, peas, potato | Reported as present | Not specified | [6] |

| 2-Octen-4-one | Roasted hazelnuts | Reported as present | Not specified | [11] |

***MIC (Minimum Inhibitory Concentration) indicates biological activity rather than endogenous concentration.

Biosynthesis of Unsaturated Octenones

The primary route for the biosynthesis of C8 unsaturated octenones in both fungi and plants is the lipoxygenase (LOX) pathway . This pathway utilizes polyunsaturated fatty acids (PUFAs), such as linoleic acid (C18:2) and α-linolenic acid (C18:3), as substrates.[1][12]

The process can be summarized in two main enzymatic steps:

-

Dioxygenation by Lipoxygenase (LOX): In response to tissue damage or other stimuli, lipases release PUFAs from cell membranes. Lipoxygenase, a non-heme iron-containing enzyme, then catalyzes the insertion of molecular oxygen into the fatty acid backbone to form a hydroperoxy fatty acid.[7]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase (HPL) into two smaller molecules: a short-chain volatile aldehyde or ketone (such as an octenone) and a corresponding oxo-acid.[1]

The specific octenone isomer produced depends on the initial position of oxygenation by LOX and the cleavage site specificity of HPL. For example, the formation of 1-octen-3-ol (which can be oxidized to 1-octen-3-one) in mushrooms results from the cleavage of 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid.[1]

Key Experimental Protocols

The analysis of unsaturated octenones typically involves extraction from the biological matrix followed by chromatographic separation and mass spectrometric identification.

Headspace Solid-Phase Microextraction (HS-SPME) for Fungal Volatiles

HS-SPME is a solvent-free, sensitive, and non-invasive technique ideal for analyzing volatile compounds from fungal cultures or fresh mushroom samples.[13][14][15]

Methodology:

-

Sample Preparation: Place a known amount (e.g., 1-3 g) of homogenized fresh mushroom or fungal culture into a sealed headspace vial (e.g., 20 mL).[15]

-

Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 10-15 minutes) to allow volatiles to equilibrate in the headspace.[15][16]

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature to adsorb the volatile compounds.[15][16]

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption of the analytes.

-

GC-MS Analysis:

-

Injector: Splitless mode, e.g., 250°C.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp up to a final temperature (e.g., 250°C) to elute all compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

-

-

Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST, Wiley). Quantification can be performed using an internal or external standard calibration curve.

Solvent Extraction for Plant Volatiles

Solvent extraction is a common method for isolating a broader range of volatile and semi-volatile compounds from plant tissues.

Methodology:

-

Sample Preparation: Homogenize fresh or freeze-dried plant material (e.g., leaves, fruits) in liquid nitrogen to a fine powder.

-

Extraction: Macerate a known weight of the powdered tissue (e.g., 5-10 g) in a suitable organic solvent. Common solvents include ethanol, methanol, hexane, or a mixture like methanol-chloroform-water.[17] The choice of solvent depends on the polarity of the target compounds.

-

Agitation: Agitate the mixture (e.g., using a shaker or sonicator) for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C) to facilitate the extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under a gentle stream of nitrogen or using a rotary evaporator to a smaller volume. Caution: Over-concentration can lead to the loss of highly volatile compounds.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system for analysis, using similar conditions as described in Section 4.1.

Significance for Drug Development

The natural occurrence and biological activities of unsaturated octenones present several opportunities for drug development:

-

Antimicrobial and Antifungal Agents: Compounds like (E)-2-octenal have demonstrated significant antifungal activity against plant and human pathogens.[9][18] Their mechanism of action, which can involve membrane disruption and induction of oxidative stress, provides a basis for developing new antimicrobial drugs.[10]

-

Signaling Pathway Modulation: As products of the LOX pathway, which is also crucial in mammalian inflammatory responses, these compounds or their derivatives could be investigated as modulators of inflammation.

-

Biomarkers: Volatile compounds, including octenones, emitted by microorganisms or produced by the host in response to infection, are being explored as potential non-invasive biomarkers for disease diagnosis.

Conclusion

Unsaturated octenones are a significant class of naturally occurring volatile compounds with diverse roles in chemical ecology and potent biological activities. Their biosynthesis via the lipoxygenase pathway is a key process in both fungi and plants. Standardized analytical protocols, such as HS-SPME-GC-MS, are crucial for their accurate identification and quantification. Further research into the full spectrum of their natural sources, biosynthetic pathways, and biological functions will continue to provide valuable insights for applications in food science, agriculture, and pharmaceutical development.

References

- 1. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]

- 2. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. mdpi.com [mdpi.com]

- 4. Studies on the Volatile Components of Edible Mushroom (Agaricus Bisporus) of Korea [e-jkfn.org]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. Showing Compound 1-Octen-3-one (FDB003365) - FooDB [foodb.ca]

- 7. benchchem.com [benchchem.com]

- 8. Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. a-z.lu [a-z.lu]

- 10. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. perfumerflavorist.com [perfumerflavorist.com]

- 12. mdpi.com [mdpi.com]

- 13. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]

- 17. Analytical method for metabolites involved in biosynthesis of plant volatile compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00766C [pubs.rsc.org]

- 18. (E)-2-Octenal, a natural flavoring ingredient, suppresses the growth of a prochloraz-resistant Penicillium italicum strain [postharvest.biz]

An In-depth Technical Guide to the Stereoisomers of Oct-4-en-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of oct-4-en-2-one, a β,γ-unsaturated ketone. Due to the presence of a carbon-carbon double bond, this compound exists as two distinct geometric isomers: (E)-oct-4-en-2-one and (Z)-oct-4-en-2-one. This document details the structural properties of these isomers, outlines representative stereoselective synthetic protocols for their formation, and describes methodologies for their separation and characterization. Given the limited availability of specific experimental data for these particular isomers in published literature, this guide combines established chemical principles with generalized, yet detailed, protocols applicable to this class of compounds.

Introduction to Stereoisomerism in this compound

This compound possesses the chemical formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[1] Its structure contains a single point of stereochemical diversity: the double bond between carbons 4 and 5. This double bond restricts rotation, giving rise to two geometric isomers, commonly referred to as cis (Z) and trans (E) isomers. The molecule does not contain any chiral centers; therefore, it does not have enantiomers or diastereomers in the traditional sense. The relationship between these two isomers is depicted below.

Physical and Chemical Properties

| Property | Value (Computed) | Data Source |

| Molecular Formula | C₈H₁₄O | PubChem |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Experimental Protocols: Synthesis and Separation

While specific protocols for this compound are scarce, modern stereoselective methods provide reliable pathways to access either the (E) or (Z) isomer.

Representative Protocol for the Synthesis of (Z)-oct-4-en-2-one

The stereoselective synthesis of Z-alkenes from ketones can be effectively achieved using the Julia-Kocienski olefination. This method utilizes a heteroaryl sulfone to generate the desired alkene with high Z-selectivity. A synthesis for (Z)-oct-4-en-2-one is noted in the literature, though the detailed protocol is not widely accessible. The following is a representative procedure based on modern Julia-Kocienski conditions.

Reaction: Julia-Kocienski Olefination of Pentanal with a modified sulfone reagent.

Protocol:

-

Preparation of the Phosphonium (B103445) Salt: To a solution of 1-(1H-tetrazol-5-ylsulfonyl)propane in anhydrous acetonitrile (B52724), add triphenylphosphine (B44618) at room temperature. Stir the mixture for 12 hours. The resulting phosphonium salt is collected by filtration and dried under vacuum.

-

Ylide Generation and Aldehyde Coupling: The phosphonium salt (1.1 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

A strong base, such as lithium hexamethyldisilazide (LiHMDS) (1.0 eq, 1.0 M solution in THF), is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the ylide.

-

Pentanal (1.0 eq) is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to yield (Z)-oct-4-en-2-one.

Representative Protocol for the Synthesis of (E)-oct-4-en-2-one

The synthesis of (E)-β,γ-unsaturated ketones can be approached through several methods, including the Wacker oxidation of a corresponding homoallylic alcohol followed by dehydration. This method generally favors the formation of the thermodynamically more stable (E)-isomer.

Reaction: Wacker Oxidation of Oct-1-en-5-ol followed by acid-mediated dehydration.

Protocol:

-

Wacker Oxidation: To a solution of oct-1-en-5-ol (1.0 eq) in a 10:1 mixture of dimethylformamide (DMF) and water, add palladium(II) chloride (PdCl₂, 0.1 eq) and copper(I) chloride (CuCl, 1.0 eq).

-

The reaction vessel is flushed with oxygen (O₂) and stirred vigorously under an O₂ atmosphere (balloon) at room temperature for 24 hours.

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with water and then with brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the intermediate hydroxyketone, 5-hydroxyoctan-2-one.

-

Dehydration: The crude 5-hydroxyoctan-2-one is dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of NaHCO₃ and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-oct-4-en-2-one.

Protocol for Isomer Separation

The separation of (E) and (Z) geometric isomers is typically accomplished using chromatographic techniques. Due to differences in their dipole moments and molecular shapes, the isomers exhibit different affinities for stationary phases.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Column: A normal-phase silica gel column or a reversed-phase C18 column can be effective. For challenging separations, a silica gel column impregnated with silver nitrate (B79036) (AgNO₃) can be used, as the silver ions interact differently with the π-bonds of the E and Z isomers.

-

Mobile Phase (Normal Phase): A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v), is employed. The polarity is optimized to achieve baseline separation.

-

Mobile Phase (Reversed Phase): A polar eluent system, such as a mixture of acetonitrile and water or methanol (B129727) and water, is used.

-

Detection: UV detection is suitable as the carbonyl group provides a chromophore. The wavelength should be set near the λ_max of the enone (typically 210-230 nm).

-

Procedure: A solution of the (E)/(Z) mixture of this compound is injected onto the column. The mobile phase is pumped at a constant flow rate. The retention times of the two isomers will differ, allowing for their collection as separate fractions. Typically, the (E)-isomer will have a different retention time than the (Z)-isomer.

-

Post-Separation Analysis: The purity of the collected fractions should be confirmed by analytical GC or ¹H NMR spectroscopy.

Logical Workflow: Synthesis and Analysis

The overall process for obtaining pure stereoisomers of this compound involves distinct stereoselective synthesis pathways followed by a common purification and analysis workflow.

Conclusion

The stereoisomers of this compound, (E) and (Z), represent fundamental targets in organic synthesis. While specific, published experimental data for these compounds is limited, their preparation and separation can be reliably achieved through established, modern synthetic methodologies. The protocols outlined in this guide for stereoselective synthesis via olefination and oxidation/dehydration, followed by chromatographic purification, provide a robust framework for researchers to obtain these isomers in high purity for further study in drug development, materials science, or mechanistic investigations. Further research into the specific properties and biological activities of each isomer is warranted.

References

Unveiling Oct-4-en-2-one: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-4-en-2-one, a member of the α,β-unsaturated ketone family, is a molecule of interest in the fields of flavor chemistry and potentially, pharmacology. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its historical context, synthetic methodologies, and the biological activities characteristic of its chemical class. While a definitive initial discovery document remains elusive, this guide consolidates available data on its synthesis, spectroscopic properties, and potential natural occurrence, offering a valuable resource for researchers.

Introduction

This compound (CAS 33665-27-9) is an eight-carbon unsaturated ketone with the chemical formula C₈H₁₄O. Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond, makes it a Michael acceptor, a characteristic that underpins the biological activity of many related compounds. While noted for its pleasant "black tea" aroma, suggesting a role in flavor and fragrance applications, the broader scientific exploration of this specific molecule has been limited. This document aims to collate the existing, albeit sparse, information and provide a framework for future research and development.

History and Discovery

The precise first synthesis or isolation of this compound is not well-documented in readily available literature. However, its use as a reactant in further chemical studies indicates its synthesis was established prior to 1973. A notable early mention appears in a paper by M. F. Ansell and S. Aleem Mahmud in the Journal of the Chemical Society, Perkin Transactions 1, where they investigated the Friedel–Crafts reactions of several alkenones, including this compound, with benzene. This suggests that by the early 1970s, the compound was accessible for synthetic chemistry research. Further investigation into earlier chemical literature may yet uncover its initial preparation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to distinguish it from its isomer, 2-Octen-4-one, for which more data is readily available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33665-27-9 | PubChem |

| Molecular Formula | C₈H₁₄O | PubChem |

| Molecular Weight | 126.20 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid (presumed) | General Chemical Properties |

| Boiling Point | Not explicitly reported | |

| Density | Not explicitly reported |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Data not readily available in searched literature. | |

| ¹³C NMR | Data not readily available in searched literature. | |

| Mass Spectrometry (MS) | Data not readily available in searched literature. | |

| Infrared (IR) | Data not readily available in searched literature. |

Note: The lack of readily available, specific spectroscopic data for this compound is a significant gap in the current literature and an area for future research.

Synthesis of this compound

The synthesis of α,β-unsaturated ketones is a well-established area of organic chemistry. Based on the structure of this compound, a logical and common synthetic route would be the Aldol condensation.

Experimental Protocol: Aldol Condensation of Butanal and Acetone (B3395972)

This protocol is a generalized procedure based on established Aldol condensation reactions for the synthesis of similar α,β-unsaturated ketones.

Reaction Scheme:

Materials:

-

Butanal

-

Acetone

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (B145695) (or other suitable solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in ethanol to create a basic solution. Cool the solution in an ice bath.

-

Addition of Reactants: A mixture of butanal and acetone is added dropwise to the cooled basic solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is quenched by the addition of dilute hydrochloric acid to neutralize the excess base. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Expected Yield and Characterization:

The yield of this reaction can vary depending on the specific conditions. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.

Alternative Synthetic Routes

Another potential method for the synthesis of this compound is the Wittig reaction . This would involve the reaction of an appropriate phosphonium (B103445) ylide with a carbonyl compound. For instance, the reaction of the ylide derived from 2-oxopropyltriphenylphosphonium bromide with butanal could yield the target molecule.

Natural Occurrence

There are anecdotal and industry-based reports suggesting that this compound possesses a "good black tea aroma".[1] This indicates that it may be a volatile organic compound present in the aroma profile of black tea. However, a comprehensive search of scientific literature did not yield a primary source that definitively identifies and quantifies this compound in black tea or any other natural source. The analysis of volatile compounds in tea is an active area of research, and it is possible that this compound has been identified in studies not captured by the current search parameters.

Biological Activity and Signaling Pathways

General Mechanism of Action of α,β-Unsaturated Ketones

The electrophilic β-carbon of the unsaturated ketone is susceptible to nucleophilic attack. This can lead to the covalent modification of proteins, altering their function and triggering various cellular responses.

Figure 1. General mechanism of action for α,β-unsaturated ketones.

Potential Signaling Pathways

The interaction of α,β-unsaturated ketones with cellular proteins can modulate various signaling pathways. A key target is the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress. By modifying cysteine residues on Keap1, α,β-unsaturated ketones can lead to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes. Furthermore, their ability to deplete cellular glutathione (B108866) and induce reactive oxygen species (ROS) can trigger mitochondrial-mediated apoptosis.

Figure 2. Potential signaling pathways affected by α,β-unsaturated ketones.

Conclusion and Future Directions

This compound is a molecule with potential applications in the flavor and fragrance industry and, based on its chemical structure, may possess interesting biological activities. This guide has summarized the currently available information, highlighting significant gaps in our knowledge. Future research should focus on:

-

Definitive Historical Research: A thorough search of older chemical literature to pinpoint the first reported synthesis or isolation of this compound.

-

Optimized Synthesis and Characterization: Development and publication of a detailed, high-yield synthetic protocol for this compound, accompanied by a complete set of spectroscopic data (¹H NMR, ¹³C NMR, high-resolution MS, and IR).

-

Natural Product Chemistry: Rigorous analytical studies to confirm and quantify the presence of this compound in black tea and other potential natural sources.

-

Biological Evaluation: In-depth investigation of the biological effects of this compound, including its cytotoxicity against various cell lines, its interaction with key cellular signaling pathways (such as Keap1-Nrf2), and its potential as a lead compound for drug development.

By addressing these areas, the scientific community can build a more complete understanding of this intriguing molecule and unlock its full potential.

References

In-Depth Technical Guide: Health and Safety of 2-Octen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the health and safety information currently available for 2-Octen-4-one (CAS No. 4643-27-0). 2-Octen-4-one, an unsaturated ketone, is utilized as a fragrance and flavoring agent.[1][2] A thorough understanding of its toxicological profile is essential for its safe handling and use in research, development, and manufacturing. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and presents the information in a clear and accessible format for the target audience.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Octen-4-one is presented in Table 1. These properties are crucial for understanding its potential for exposure and for implementing appropriate safety measures.

Table 1: Physical and Chemical Properties of 2-Octen-4-one

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [2][3] |

| Odor | Fruity, green, mushroom-like | [1][3] |

| Boiling Point | 179 - 180 °C at 760 mmHg | [4] |

| Flash Point | 58 °C (136 °F) - Closed cup | [3] |

| Water Solubility | 1045 mg/L at 25 °C (estimated) | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.157 (estimated) | [4][5] |

Toxicological Data

Acute Toxicity

Based on available data, the classification criteria for acute oral, dermal, and inhalation toxicity are not met.[3]

Genotoxicity

2-Octen-4-one has been found to be non-genotoxic in a battery of tests.[6] Key findings are summarized in Table 2.

Table 2: Summary of Genotoxicity Data for 2-Octen-4-one

| Test | System | Concentration/Dose | Result | Reference |

| Ames Test | Salmonella typhimurium | Not specified | Not mutagenic | [6] |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Up to 1265 µg/mL | Not clastogenic | [6] |

Skin and Eye Irritation

2-Octen-4-one is classified as a skin irritant and can cause serious eye irritation.[3][5]

Skin Sensitization

While not classified as a strong sensitizer (B1316253), the potential for skin sensitization is a key consideration for cosmetic and fragrance ingredients. The assessment of skin sensitization for such materials often follows a "Defined Approach" that integrates data from multiple non-animal methods.[7][8]

Repeated Dose and Reproductive Toxicity

For repeated dose and reproductive toxicity, the Threshold of Toxicological Concern (TTC) approach has been applied. The systemic exposure to 2-Octen-4-one from its use as a fragrance ingredient is below the TTC for a Cramer Class II material, indicating a low probability of adverse effects for these endpoints.[6]

Experimental Protocols

Detailed experimental protocols are critical for the interpretation and replication of toxicological studies. The following sections describe the methodologies for key toxicological endpoints.

In Vitro Micronucleus Test (OECD TG 487)

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Culture: Human peripheral blood lymphocytes are cultured in vitro.

-

Exposure: The cells are treated with 2-Octen-4-one at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix).

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronuclei is scored in binucleated cells under a microscope.

-

Data Interpretation: A substance is considered positive if it induces a concentration-dependent increase in micronucleus frequency.

Defined Approach for Skin Sensitization Assessment

A "2 out of 3" defined approach is commonly used to predict skin sensitization potential, integrating data from in chemico and in vitro assays that address key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[7][9]

Methodologies:

-

Direct Peptide Reactivity Assay (DPRA - OECD TG 442C): This in chemico method assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical, mimicking the molecular initiating event of protein binding.

-

ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™ - OECD TG 442D): This in vitro assay uses a keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in the induction of cytoprotective genes in response to sensitizers.[9]

-

Human Cell Line Activation Test (h-CLAT - OECD TG 442E): This in vitro method quantifies changes in the expression of cell surface markers (CD54 and CD86) on a monocytic cell line (e.g., THP-1) following exposure to the test chemical, indicating dendritic cell activation.[9]

A substance is classified as a sensitizer if at least two of these assays yield a positive result.

Signaling Pathways and Workflows

Visual representations of key biological pathways and experimental workflows can aid in understanding the mechanisms of toxicity and the logic of safety assessment.

Caption: GHS Classification Workflow for 2-Octen-4-one.

Caption: Adverse Outcome Pathway for Skin Sensitization.

Metabolism

Specific metabolism studies for 2-Octen-4-one are not extensively available. However, as an α,β-unsaturated ketone, its metabolism is expected to proceed via several key pathways.

Caption: Postulated Metabolic Pathway for 2-Octen-4-one.

Conclusion

The available data indicates that 2-Octen-4-one is a flammable liquid that can cause skin and eye irritation. It is not considered to be genotoxic. For other toxicological endpoints such as repeated dose and reproductive toxicity, the risk is considered low at current exposure levels based on the Threshold of Toxicological Concern. Professionals handling this substance should adhere to the safety precautions outlined in the Safety Data Sheet (SDS), including the use of appropriate personal protective equipment to prevent skin and eye contact, and measures to control ignition sources. Further research into its metabolic fate and potential for skin sensitization under various exposure scenarios would provide a more complete toxicological profile.

References

- 1. 2-octen-4-one, 4643-27-0 [thegoodscentscompany.com]

- 2. 2-Octen-4-one | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synerzine.com [synerzine.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Octen-4-one (HMDB0031301) [hmdb.ca]

- 5. axxence.de [axxence.de]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Frontiers | Application of Defined Approaches for Skin Sensitization to Agrochemical Products [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Sensitization properties of acetophenone azine, a new skin sensitizer identified in textile - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of Oct-4-en-2-one: A Technical Guide for Researchers

Introduction

Oct-4-en-2-one, an α,β-unsaturated ketone, is a volatile organic compound with applications in various research and development sectors. Its chemical structure, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, dictates its reactivity and stability profile. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, intended for researchers, scientists, and professionals in drug development. Please note that while the user requested information on "this compound," commercially available and researched isomers are typically "Oct-2-en-4-one" and "Oct-3-en-2-one." This guide will focus on the general stability of this class of α,β-unsaturated ketones, with specific handling information drawn from safety data sheets of these common isomers.

Physicochemical Properties and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The presence of the conjugated enone system makes the molecule susceptible to certain degradation pathways. While specific quantitative stability data for this compound is not extensively available in public literature, general knowledge of α,β-unsaturated ketones allows for an informed assessment of its stability.

General Stability:

-

The compound is generally stable under recommended storage conditions.[1][2]

-

At normal ambient temperatures, the product is considered stable.[3]

Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation. It is recommended to keep the compound cool.[1][3][4]

-

Light: Exposure to light, particularly UV light, can potentially induce photochemical reactions, including polymerization.

-

pH: The compound's stability can be affected by pH. Acidic or basic conditions can catalyze hydrolysis or other reactions.

-

Oxidizing Agents: Contact with oxidizing agents can lead to degradation of the molecule.[4]

-

Air: The presence of oxygen can lead to oxidative degradation. Vapors may form explosive mixtures with air.[2]

Recommended Storage and Handling Conditions

To ensure the integrity and longevity of this compound, adherence to proper storage and handling protocols is paramount. The following recommendations are based on safety data sheets for closely related isomers.

| Parameter | Recommended Condition |

| Storage Temperature | Store in a cool, well-ventilated place.[1][3][4] |

| Container | Keep container tightly closed.[1][2][3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |

| Light Exposure | Protect from light. Store in an opaque or amber-colored container. |

| Incompatible Materials | Keep away from oxidizing agents, heat, sparks, open flames, and other ignition sources.[3][4][5][6] |

| Handling | Use in a well-ventilated area. Avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ground/bond container and receiving equipment to prevent static discharge.[1][4] |

Potential Degradation Pathways

Due to the reactive nature of the α,β-unsaturated ketone moiety, this compound can undergo several degradation reactions. The primary pathways are inferred from the general chemistry of this class of compounds.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Testing

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

pH meter

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Caption: Workflow for a forced degradation study of this compound.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Keep the stock solution in a calibrated oven at 80°C.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing:

-

For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze all samples using a validated GC-MS method.

-

The GC-MS method should be capable of separating this compound from its potential degradation products.

-

Identify degradation products by comparing their mass spectra with a library or through further structural elucidation techniques.

-

Quantify the amount of this compound remaining and the amount of each degradation product formed.

-

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to maintain its purity and integrity. The provided guidelines and experimental protocols serve as a valuable resource for ensuring the reliable use of this compound in scientific investigations. While specific quantitative data remains elusive in the public domain, a systematic approach to stability testing, as outlined in this guide, will enable individual laboratories to establish a comprehensive stability profile tailored to their specific formulations and applications.

References

Methodological & Application

Synthesis of Oct-4-en-2-one: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oct-4-en-2-one, a valuable intermediate in organic synthesis. The primary method detailed is a base-catalyzed Aldol condensation, a robust and widely utilized carbon-carbon bond-forming reaction.[1][2] This approach offers a straightforward route to the target α,β-unsaturated ketone from readily available starting materials.

Overview of Synthetic Strategy: Aldol Condensation

The synthesis of this compound can be efficiently achieved via a crossed or mixed Aldol condensation reaction.[3] This strategy involves the reaction of an enolate, generated from a ketone, with an aldehyde that cannot readily enolize itself, thereby minimizing self-condensation byproducts. In this protocol, 2-pentanone will serve as the enolate precursor, and propanal will act as the electrophilic carbonyl component. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), in an alcoholic solvent.[4][5][6] The initial β-hydroxy ketone adduct readily undergoes dehydration under the reaction conditions to yield the more stable, conjugated enone, this compound.

Experimental Protocol: Aldol Condensation of 2-Pentanone and Propanal

This protocol outlines the synthesis of this compound from 2-pentanone and propanal.

Materials and Reagents:

-

2-Pentanone

-

Propanal

-

Sodium hydroxide (NaOH)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water and then add ethanol (95%). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reactants: To the cooled basic solution, add 2-pentanone (1.2 eq) dropwise with continuous stirring. After the addition is complete, add propanal (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Neutralize the reaction mixture with dilute hydrochloric acid (HCl) to a pH of ~7.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | 2-Pentanone, Propanal | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₈H₁₄O | N/A |

| Molecular Weight | 126.20 g/mol | N/A |

| Typical Yield | 60-75% | Estimated based on similar Aldol reactions |

| Boiling Point | 166-168 °C (at 760 mmHg) | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, specifically the α,β-unsaturated ketone (C=O stretch around 1670-1690 cm⁻¹ and C=C stretch around 1620-1640 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

Alternative Synthetic Route: The Wittig Reaction

An alternative approach for the synthesis of this compound is the Wittig reaction.[7][8] This method involves the reaction of a phosphorus ylide with a ketone. For the synthesis of this compound, this could involve the reaction of the ylide generated from propyltriphenylphosphonium bromide with acetone (B3395972). The Wittig reaction is particularly useful for the unambiguous placement of the double bond.[9]

Steps in the Wittig Synthesis:

-

Phosphonium (B103445) Salt Formation: Reaction of triphenylphosphine (B44618) with a propyl halide (e.g., 1-bromopropane) to form the corresponding phosphonium salt.[10]

-

Ylide Generation: Deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium) to form the phosphorus ylide.[10]

-

Reaction with Ketone: The ylide is then reacted with acetone to form this compound and triphenylphosphine oxide.

While a powerful method, the Wittig reaction often requires anhydrous conditions and the use of strong, air-sensitive bases. The separation of the product from the triphenylphosphine oxide byproduct can also present a purification challenge.

Diagrams

Caption: Workflow for Aldol Condensation Synthesis.

Caption: Simplified Aldol Condensation Mechanism.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. magritek.com [magritek.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Oct-4-en-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-4-en-2-one is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its conjugated enone functionality allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound as a reactant in several key organic reactions.

Core Applications

This compound is primarily utilized as a Michael acceptor in conjugate addition reactions and as a key component in annulation and cyclization reactions. Its reactivity profile enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of molecular architectures.

Michael Addition (Conjugate Addition)

The electron-deficient β-carbon of this compound is susceptible to nucleophilic attack in a reaction known as the Michael or conjugate addition. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogs, which are important precursors for various cyclic and acyclic molecules.

Logical Workflow for Michael Addition

Caption: General workflow for the Michael addition of nucleophiles to this compound.

Application Note:

The choice of nucleophile and reaction conditions can be tailored to achieve a wide array of products. Soft nucleophiles, such as enolates, amines, and thiols, readily undergo conjugate addition. The use of organocuprates is particularly effective for the 1,4-addition of alkyl and aryl groups.

Quantitative Data Summary for Michael Additions to α,β-Unsaturated Ketones (Analogous Systems)

| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | ~53-55 | [1] |

| Amines | - (Neat) or H₂O | Water | Room Temp. | High | [2] |

| Thiols | - (Neat) or Base | Various | Room Temp. | High | [3][4] |

| Organocuprates (Gilman Reagents) | - | THF/Ether | -78 to 0 | Good to Excellent | [5] |

Experimental Protocols:

Protocol 1: Michael Addition of Diethyl Malonate to this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Addition of Nucleophile: Add diethyl malonate (1.1 eq) to the solution.

-

Initiation: Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-